3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Description
This compound is a heterocyclic propanamide derivative featuring two distinct heterocyclic moieties: a 3,5-dimethyl-1,2-oxazole ring and a 3-phenyl-1,2,4-oxadiazole group. The oxazole ring is substituted at position 4 with a propanamide chain, which is further functionalized at the amide nitrogen with a methyl-linked phenyl-oxadiazole system.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-14(12(2)23-20-11)8-9-15(22)18-10-16-19-17(21-24-16)13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXQMGWEAULCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and oxadiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include:
Isoxazole Formation: The isoxazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitroisoxazole with appropriate reducing agents.
Oxadiazole Formation: The oxadiazole ring is often prepared by cyclization of hydrazides with nitriles under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halides, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the oxazole and oxadiazole rings enhances its interaction with microbial targets. The mechanism of action likely involves the inhibition of bacterial cell wall synthesis.
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |
| 2-(3,5-Dimethylisoxazolyl)benzamide | Anticancer | Induces apoptosis in cancer cells |
Anticancer Activity
Research has shown that this compound may induce apoptosis in various cancer cell lines. The combination of oxazole and oxadiazole moieties is believed to enhance its effectiveness against cancer cells by interfering with cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide showed promising results against resistant strains of bacteria. The compound's ability to inhibit growth was comparable to existing antibiotics, suggesting it could be a candidate for further development as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that the compound effectively induced apoptosis in human cancer cell lines. Mechanistic studies revealed that it activated caspase pathways leading to programmed cell death. These findings highlight its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound is distinguished by its dual heterocyclic architecture (1,2-oxazole and 1,2,4-oxadiazole), which contrasts with related compounds in the literature:
- Compounds 7c–7f (): These analogs contain a 1,3,4-oxadiazole core with a sulfanyl (-S-) linker and a 2-amino-thiazole substituent. Unlike the target compound, they lack the 1,2-oxazole ring and instead incorporate sulfur-based functional groups .
- Propanil and Isoxaben (): These agrochemicals share the propanamide backbone but are substituted with chlorophenyl (propanil) or isoxazolyl-benzamide (isoxaben) groups, reflecting pesticidal rather than pharmaceutical design .
Physicochemical Properties
A comparison of key properties is summarized below:
Functional Implications
- Heterocyclic Diversity : The target’s 1,2-oxazole and 1,2,4-oxadiazole rings likely confer enhanced π-π stacking and hydrogen-bonding capacity compared to sulfur-containing analogs like 7c–7f. This could improve interactions with biological targets .
- Pesticidal vs. Pharmaceutical Design : Propanil and isoxaben prioritize halogenated or lipophilic substituents for herbicidal activity, whereas the target’s hybrid heterocycles suggest a focus on targeted bioactivity (e.g., enzyme inhibition) .
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is an organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as insights from various studies.
Chemical Structure
The compound features a complex structure that includes:
- An oxazole ring (3,5-dimethyl)
- A propanamide group
- A 1,2,4-oxadiazole moiety attached to a phenyl group
This unique combination of functional groups is believed to contribute to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies. Key findings are summarized below:
Antimicrobial Activity
Research indicates that compounds containing oxazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance:
- Mechanism : The presence of the -N=CO group in related compounds has been linked to their ability to disrupt biofilm formation and inhibit bacterial growth.
- Effectiveness : Studies show strong bactericidal effects against Staphylococcus spp., with some derivatives outperforming traditional antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of the compound has also been investigated:
- Cytotoxicity Studies : In vitro studies on various cancer cell lines (e.g., MCF-7) demonstrated that derivatives of oxadiazole can induce apoptosis through pathways involving p53 expression and caspase activation. Notably, some derivatives exhibited IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | MCF-7 | 2.41 |
Anti-inflammatory Activity
Compounds derived from 1,2,4-oxadiazole have shown anti-inflammatory effects:
- Genotoxicity Evaluation : Studies assessing the genotoxic potential of related compounds indicated that modifications can reduce mutagenic activity while maintaining anti-inflammatory efficacy .
Case Studies
- Antimicrobial Study : A study focused on the synthesis and evaluation of 3-acetyl derivatives found them to be effective against a range of bacterial strains. The mechanism was attributed to their structural characteristics which enhance lipophilicity and cellular uptake .
- Cytotoxicity Assessment : Research on various oxadiazole derivatives revealed that certain modifications could enhance cytotoxic activity against cancer cells while reducing toxicity to normal cells. For example, compound 25 showed significant toxicity at higher concentrations but also increased cell viability in other tests .
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : Interaction with specific enzymes or receptors involved in critical cellular pathways.
- Gene Expression Modulation : Influencing the transcription of genes related to apoptosis and inflammation.
Comparison with Similar Compounds
The compound's unique structure sets it apart from similar compounds like:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3,5-dimethyl)-5-fluorobenzoic acid | Oxazole ring + Fluorobenzoic acid | Antimicrobial |
| 3-(3,5-dimethyl)-propanoate | Oxazole ring + Propanoate group | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
